molecular formula C12H13FO3 B13563499 1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid

1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13563499
M. Wt: 224.23 g/mol
InChI Key: VQXVWNOKQOTGRY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing fluoro and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Substitution Reactions: The fluoro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and hydroxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(4-Hydroxyphenyl)cyclopentane-1-carboxylic acid: Lacks the fluoro group, which may influence its chemical properties and interactions.

Uniqueness

1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both fluoro and hydroxy substituents on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

1-(2-fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16)

InChI Key

VQXVWNOKQOTGRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)O)F)C(=O)O

Origin of Product

United States

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